![molecular formula C18H19NO6 B1209960 {[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester](/img/structure/B1209960.png)
{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester
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Overview
Description
2-[[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furanyl]-oxomethyl]amino]acetic acid ethyl ester is a N-acyl-amino acid.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound's derivatives, specifically 6,7-Dichloro-2,3-dihydro-2-benzo[b]furancarboxylic acid, have been used in the synthesis of diuretics, with some synthesized compounds showing potent natriuretic activities in rats and mice (Ohsugi et al., 1989).
- Research on 4,5-Dihydro-3H-naphtho[1,8-bc]furans, synthesized from related compounds, has shown that the type of substituents impacts the synthesis process and product yields (Horaguchi et al., 1986).
- Similar studies on tetrahydrocyclohepta[cd]benzofurans reveal that yields of furans decrease with certain substituents, but phenyl groups consistently produce good yields (Horaguchi et al., 1990).
Applications in Drug Synthesis
- The compound's derivatives are involved in the synthesis of new ureido sugars, which are derivatives of 2-amino-2-deoxy-D-glucose and various amino acids (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
- Research has also been done on the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton, highlighting the versatility of these compounds in pharmaceutical chemistry (Hartenstein & Sicker, 1993).
Chemical Reactions and Structural Analysis
- The synthesis and structural characterization of derivatives of 2- and 3-benzo[b]furan carboxylic acids with potential cytotoxic activity have been explored, indicating potential applications in cancer research (Kossakowski et al., 2005).
- Studies on the alkaline hydrolysis of the methyl esters of related compounds have provided insights into the reactivity and properties of these substances (Feinstein et al., 1969).
properties
Product Name |
{[5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-methyl-furan-3-carbonyl]-amino}-acetic acid ethyl ester |
---|---|
Molecular Formula |
C18H19NO6 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]acetate |
InChI |
InChI=1S/C18H19NO6/c1-3-22-17(20)10-19-18(21)13-9-15(25-11(13)2)12-4-5-14-16(8-12)24-7-6-23-14/h4-5,8-9H,3,6-7,10H2,1-2H3,(H,19,21) |
InChI Key |
HOSWDHAYFAMUHG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=C(OC(=C1)C2=CC3=C(C=C2)OCCO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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